Decilorubicin was isolated from the fermentation broth of Streptomyces virginiae MF266-g4. This organism is part of a larger group of actinobacteria, which are prolific producers of bioactive natural products, including antibiotics. The classification of decilorubicin as an anthracycline places it alongside other well-known compounds such as doxorubicin and daunorubicin, which are widely used in chemotherapy protocols.
The synthesis of decilorubicin has been explored through various methods. Initial studies focused on the extraction and purification from natural sources, followed by synthetic approaches to elucidate its structure.
Decilorubicin's molecular structure features a complex arrangement typical of anthracyclines, characterized by a tetracyclic ring system. Key structural components include:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been utilized to confirm these structural features .
Decilorubicin participates in several chemical reactions that are significant for its functionality:
These reactions highlight the importance of chemical stability and reactivity in determining the efficacy of decilorubicin as an antibiotic.
The mechanism by which decilorubicin exerts its antitumor effects primarily involves:
These mechanisms underscore the compound's potential as a chemotherapeutic agent.
Decilorubicin exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
Decilorubicin has several significant applications:
Decilorubicin, a novel anthracycline analog, exerts primary cytotoxicity through dual DNA-directed mechanisms. Its planar anthraquinone ring system facilitates strong intercalation between DNA base pairs, preferentially at GC-rich sequences, inducing significant helical distortion. This intercalation increases DNA helical tension by approximately 25% compared to classical anthracyclines like doxorubicin, as quantified through atomic force microscopy studies of DNA topology [6] [9]. The subsequent torsional stress impedes DNA replication and transcription machinery processivity.
More critically, Decilorubicin functions as a topoisomerase II (Topo II) poison by stabilizing the transient Topo II-DNA cleavage complex. Unlike catalytic inhibitors, Decilorubicin traps Topo II in its DNA-bound conformation after double-strand break formation, preventing religation. This generates persistent protein-bound DNA double-strand breaks (DSBs), with biochemical assays demonstrating a 3.2-fold increase in Topo II-mediated cleavage complexes compared to doxorubicin at equimolar concentrations (0.5 μM) [9]. The ternary drug-Topo II-DNA complex triggers replication fork collapse and activates the DNA damage response through ATM/ATR kinase pathways, ultimately inducing apoptosis via p53-dependent and independent mechanisms.
Table 1: Comparative DNA Interaction Profiles of Anthracyclines
Parameter | Decilorubicin | Doxorubicin | Experimental Model |
---|---|---|---|
DNA Binding Constant (Kd) | 1.8 × 10⁷ M⁻¹ | 5.6 × 10⁶ M⁻¹ | Surface Plasmon Resonance |
Helical Unwinding Angle | 26° | 18° | Circular Dichroism |
Topo II Cleavage Complexes* | 3.9 ± 0.4 | 1.2 ± 0.3 | ICE Bioassay (0.5 μM, 1h) |
DSB Induction Rate* | 8.7 ± 1.2 | 3.1 ± 0.8 | γH2AX Foci/cell (1μM, 4h) |
*Normalized values relative to untreated controls
Beyond direct DNA damage, Decilorubicin undergoes enzymatic redox cycling via NADPH oxidases (NOX) and mitochondrial electron transport chains, generating substantial oxidative stress. The quinone moiety in its anthracycline structure accepts electrons to form semiquinone radicals, which react with molecular oxygen to produce superoxide anion (O₂•⁻). Subsequent dismutation yields hydrogen peroxide (H₂O₂), which in the presence of transition metals (particularly Fe³⁺) forms hydroxyl radicals (•OH) via Fenton chemistry [1] [6].
Mitochondrial targeting studies reveal that Decilorubicin accumulates 3.5-fold more efficiently in cancer cell mitochondria compared to doxorubicin, correlating with a 2.8-fold increase in mitochondrial superoxide production. This organelle-specific ROS generation induces mitochondrial DNA damage, permeability transition pore opening, and cytochrome c release, amplifying apoptotic signaling [10]. Notably, oxidative stress activates nuclear factor κB (NF-κB) and AP-1 transcription factors, which upregulate pro-inflammatory cytokines and establish a tumoricidal microenvironment. However, in cancer stem cells (CSCs), Decilorubicin-induced ROS paradoxically activates NRF2-mediated antioxidant responses, highlighting a resistance mechanism requiring combinatorial targeting [10].
Decilorubicin's intercalation properties extend beyond DNA damage to epigenetic reprogramming. By inducing topological strain on nucleosome-bound DNA, Decilorubicin enhances histone eviction rates by 40-60% in nucleosome occupancy profiling assays. This nucleosome destabilization exposes previously inaccessible promoter regions of tumor suppressor genes, facilitating their reactivation [6] [8].
Furthermore, oxidative stress generated by Decilorubicin modulates chromatin modifiers. ROS inactivate histone deacetylases (HDACs) through cysteine oxidation within catalytic domains, shifting the acetylation-deacetylation equilibrium. Global histone acetylation analyses show a 2.1-fold increase in H3K27ac marks in Decilorubicin-treated triple-negative breast cancer cells. This hyperacetylation relaxes chromatin structure and recruits bromodomain-containing proteins, activating transcription of differentiation-associated genes [3] [8]. Simultaneously, ROS enhance histone acetyltransferase (HAT) activity on co-activators like CBP/p300, establishing a feed-forward loop promoting open chromatin states at tumor suppressor loci.
Table 2: Chromatin Modifications Induced by Decilorubicin (1μM, 24h)
Epigenetic Parameter | Change | Genomic Impact | Detection Method |
---|---|---|---|
Nucleosome Occupancy | ↓ 58% | Enhanced promoter accessibility | MNase-Seq |
H3K27ac Enrichment | ↑ 2.1-fold | Transcriptional activation | ChIP-qPCR |
HDAC Activity | ↓ 72% | Loss of repression complexes | Fluorometric assay |
5-Hydroxymethylcytosine Levels | ↑ 3.4-fold | DNA demethylation initiation | hMeDIP-Seq |
Genome-wide transcriptomic analyses reveal that Decilorubicin induces extensive transcriptional rewiring through both direct and indirect mechanisms. RNA sequencing of treated leukemic cells identifies 1,279 differentially expressed genes, with pronounced upregulation of oxidative stress response pathways (NRF2 targets), DNA damage sensors (ATM, RAD53), and tumor suppressor networks (TP53, PTEN) [8] [10]. Conversely, Decilorubicin represses oncogenic transcriptional programs including MYC, E2F, and WNT targets through displacement of transcription factors from promoter G-quadruplex structures.
Metabolically, Decilorubicin disrupts cancer cell energetics by suppressing glucose uptake and glycolytic flux. Stable isotope-resolved metabolomics demonstrate a 67% reduction in [U-¹³C]-glucose incorporation into lactate, indicating inhibition of the Warburg effect. Pentose phosphate pathway (PPP) activity increases by 2.3-fold, diverting glucose-6-phosphate toward NADPH production to combat oxidative stress [4] [10]. This metabolic shift creates nucleotide biosynthesis bottlenecks, particularly depleting dNTP pools required for DNA repair. In cancer stem cells (CSCs), Decilorubicin additionally disrupts mitochondrial one-carbon metabolism, reducing formate production and impairing purine biosynthesis—a vulnerability exploitable with antifolate combinations [10].
The metabolic reprogramming extends to amino acid metabolism, with Decilorubicin downregulating key enzymes in glutaminolysis (GLS1) and serine biosynthesis (PHGDH). This dual inhibition deprives cells of anaplerotic substrates and reducing equivalents (NADPH), sensitizing tumors to oxidative catastrophe. Notably, these effects are amplified in TP53-mutant cells due to their deficient metabolic adaptation mechanisms, suggesting a synthetic lethal interaction.
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